molecular formula C11H11BrO2S2 B12486278 S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate CAS No. 1861-48-9

S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate

Cat. No.: B12486278
CAS No.: 1861-48-9
M. Wt: 319.2 g/mol
InChI Key: WCILALVNENAVPA-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone is an organic compound that contains a bromophenyl group and a thioester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

1861-48-9

Molecular Formula

C11H11BrO2S2

Molecular Weight

319.2 g/mol

IUPAC Name

O-ethyl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C11H11BrO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

WCILALVNENAVPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone typically involves the reaction of 4-bromobenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioacetal. This intermediate is then oxidized to yield the desired thioester compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The bromophenyl group may also contribute to its activity by interacting with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone can be compared with other similar compounds, such as:

    4-bromobenzaldehyde: A precursor in the synthesis of the compound.

    4-bromophenylacetic acid: Another bromophenyl-containing compound with different reactivity and applications.

    4-bromophenylthioacetic acid: A related thioester compound with similar reactivity but different biological activity. The uniqueness of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone lies in its combination of a bromophenyl group and a thioester functional group, which imparts distinct chemical and biological properties.

Biological Activity

S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate is an organic compound of significant interest due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromophenyl group and a carbonodithioate functional group, has been studied for its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

  • Molecular Formula : C11H11BrO2S2
  • Molecular Weight : 319.24 g/mol
  • CAS Number : 1861-48-9
  • Structural Characteristics : The compound features a thioester group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological molecules. The thioester group can undergo nucleophilic attack, leading to significant alterations in cellular functions. The bromophenyl moiety enhances the compound's interaction with hydrophobic regions of proteins or cellular membranes, which may facilitate its antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and interfering with essential metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The covalent bonding capabilities of the thioester group are believed to play a critical role in these mechanisms, allowing the compound to target specific proteins involved in cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(4-bromophenyl)-2-thioacetateC9H9BrOSLacks ethoxy group; simpler structure
4-bromophenylthioacetic acidC9H9BrO2SContains carboxylic acid instead of thioester
O-Ethyl S-[2-(4-methoxyphenyl)-2-oxoethyl] carbonodithioateC12H14O3S2Contains methoxy instead of bromine; different reactivity

This compound stands out due to its combination of bromine and ethoxy functionalities, contributing to its distinct reactivity and biological activity compared to similar compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.

Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, the compound was tested against MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to a 70% reduction in cell proliferation after 48 hours, suggesting potent anticancer activity through apoptosis induction .

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